molecular formula C15H22N2O2 B7594293 N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide

Cat. No. B7594293
M. Wt: 262.35 g/mol
InChI Key: RKURKZPJQZQFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide, commonly referred to as MPX, is a synthetic compound used in scientific research for its unique biochemical and physiological effects. MPX is a pyrrolidine derivative that acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction.

Mechanism of Action

MPX acts as a selective and potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. When MPX binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain signals. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.
Biochemical and Physiological Effects
MPX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain, and to reduce opioid tolerance and dependence. Additionally, MPX has been shown to activate the reward pathway in the brain, which may contribute to its potential therapeutic effects in addiction.

Advantages and Limitations for Lab Experiments

One advantage of using MPX in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of the μ-opioid receptor in pain and addiction. Additionally, MPX has been shown to be effective in reducing opioid tolerance and dependence, which may make it a useful tool for studying addiction. However, one limitation of using MPX in lab experiments is its potential for off-target effects. As with any experimental tool, it is important to carefully control for potential confounding factors and to interpret results with caution.

Future Directions

There are several potential future directions for research on MPX. One area of interest is in the development of new therapies for pain and addiction based on MPX. Additionally, there is interest in further understanding the biochemical and physiological effects of MPX, particularly in the context of the reward pathway in the brain. Finally, there is interest in developing new and more selective agonists of the μ-opioid receptor, which may have fewer side effects and greater therapeutic potential than current opioids.

Synthesis Methods

The synthesis of MPX involves several steps, starting with the reaction of 2-methylpropan-2-ol with 2-chloro-5-nitrophenol to form 2-(2-methylpropan-2-yl)oxy-5-nitrophenol. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form MPX. The final product is purified by recrystallization to obtain a white crystalline powder with high purity.

Scientific Research Applications

MPX has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. MPX has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, MPX has been shown to reduce opioid tolerance and dependence, making it a promising candidate for the treatment of addiction.

properties

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-13-9-5-4-8-12(13)16-14(18)17-10-6-7-11-17/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKURKZPJQZQFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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